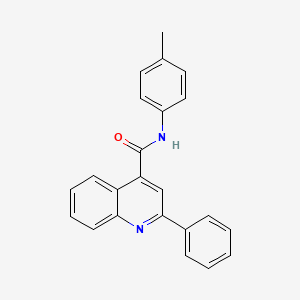![molecular formula C18H18N2O4S B15105850 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15105850.png)
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidinone core with a 3,4-dimethoxyphenyl group
準備方法
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps
- Synthesis of Thieno[2,3-d]pyrimidinone Core:
- The core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thieno[2,3-d]pyrimidine derivative.
- Reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process.
- Introduction of 3,4-Dimethoxyphenyl Group:
- The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.
- Common reagents for this step include 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
化学反応の分析
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Major products include oxidized derivatives with additional oxygen-containing functional groups.
- Reduction:
- Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- The primary products are reduced forms of the compound with fewer oxygen atoms.
- Substitution:
- The compound can undergo substitution reactions, particularly at the aromatic ring.
- Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
科学的研究の応用
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
- Medicinal Chemistry:
- The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- It is also investigated for its anti-inflammatory and analgesic properties.
- Materials Science:
- The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Biological Research:
- The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
- Enzyme Inhibition:
- The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
- This inhibition can lead to the suppression of cancer cell growth and proliferation.
- Signal Transduction Pathways:
- The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
- This modulation can result in altered cellular responses, such as reduced inflammation or pain.
類似化合物との比較
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with similar compounds to highlight its uniqueness:
- Similar Compounds:
- 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one
- N-(tetrahydroquinolin-1-yl) amide
- Retinoid nuclear modulators
- Uniqueness:
- The presence of the thieno[2,3-d]pyrimidinone core distinguishes it from other compounds with similar functional groups.
- Its specific substitution pattern and functional groups contribute to its unique chemical and biological properties.
特性
分子式 |
C18H18N2O4S |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2O4S/c1-10-11(2)25-17-16(10)18(22)20(9-19-17)8-13(21)12-5-6-14(23-3)15(7-12)24-4/h5-7,9H,8H2,1-4H3 |
InChIキー |
KWCJQDYADZMXOI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C3=CC(=C(C=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


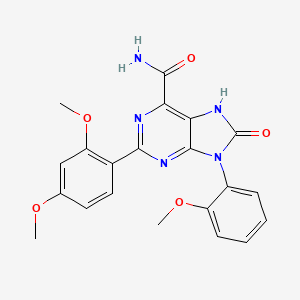

![1-(2-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105798.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B15105805.png)
![N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105818.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
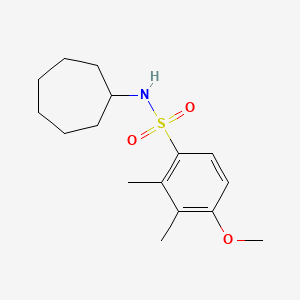
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
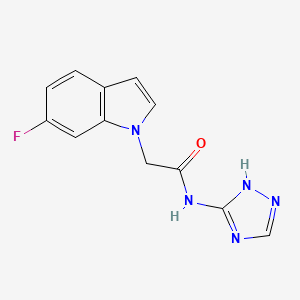
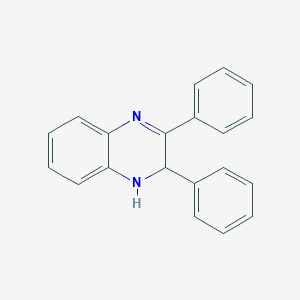
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
![1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine](/img/structure/B15105866.png)
![N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15105873.png)
